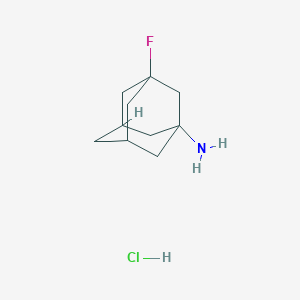
3-Fluoro-1-aminoadamantane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-aminoadamantane hydrochloride is a chemical compound with the molecular formula C10H17ClFN . It has a molecular weight of 205.70 g/mol .
Synthesis Analysis
A novel synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives has been reported . The synthesis involves a convenient and rapid three-step reaction sequence, offering potential applications in organic synthesis and catalysis .Molecular Structure Analysis
The molecular structure of 3-Fluoro-1-aminoadamantane hydrochloride consists of a fluorine atom and an amino group attached to an adamantane core . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties .Scientific Research Applications
Drug Delivery Systems
The adamantane moiety, present in 3-fluoro-1-aminoadamantane, has found applications in drug delivery systems. Researchers have explored incorporating adamantane derivatives into liposomes, cyclodextrins, and dendrimers . These systems can improve drug stability, enhance bioavailability, and target specific tissues, making them essential in pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 3-Fluoro-1-aminoadamantane hydrochloride are the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
3-Fluoro-1-aminoadamantane hydrochloride interacts with its targets by blocking the NMDA and AMPA receptors . This blocking action results in the inhibition of the excitatory neurotransmitter glutamate, which can lead to a decrease in abnormal activity in the brain .
Biochemical Pathways
The blocking of NMDA and AMPA receptors by 3-Fluoro-1-aminoadamantane hydrochloride affects the glutamatergic signaling pathway. This can lead to downstream effects such as reduced excitotoxicity, which is harmful overactivation of the glutamate receptors .
Pharmacokinetics
Similar compounds like amantadine and memantine are known to have good bioavailability and are well distributed in the body .
Result of Action
The molecular and cellular effects of 3-Fluoro-1-aminoadamantane hydrochloride’s action include the reduction of abnormal activity in the brain due to its blocking effect on NMDA and AMPA receptors . This can lead to therapeutic effects in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .
properties
IUPAC Name |
3-fluoroadamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBRJWRJBEYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-aminoadamantane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)
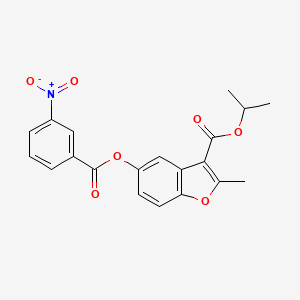
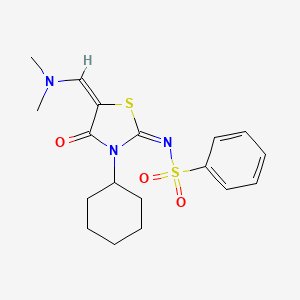
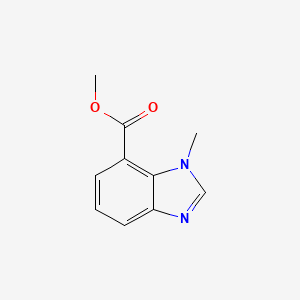
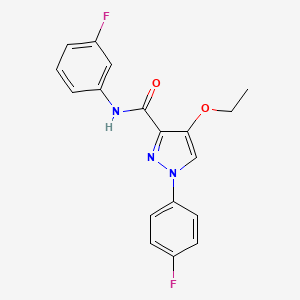
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)
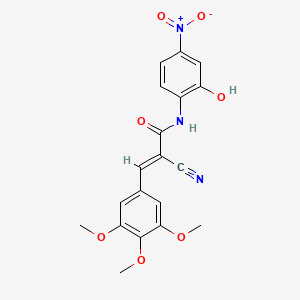
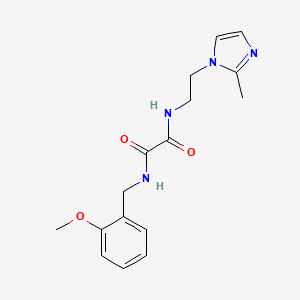
![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)